molecular formula C16H14O B1397727 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene CAS No. 101911-57-3

1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene

Cat. No. B1397727
CAS RN: 101911-57-3
M. Wt: 222.28 g/mol
InChI Key: LPIGDNMBOUWSAZ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene, also known as 1-benzyl-4-propynylbenzene, is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. This compound is a derivative of benzene and is made up of a benzene ring with a benzyloxy group attached to the fourth carbon atom, and a propynyl group attached to the first carbon atom. It is a colorless liquid with a boiling point of 158°C and a melting point of -41°C. The compound is soluble in organic solvents such as chloroform and methanol, and has a wide range of applications in scientific research.

Scientific Research Applications

Benzene Derivatives in Biomedical Research

1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene, as a benzene derivative, has been indirectly involved in biomedical research. Studies have explored various benzene derivatives and their biological effects, with a focus on their potential therapeutic applications and toxicological profiles.

  • Antidepressant Properties of Benzene Derivatives :

    • Certain benzene derivatives have been synthesized and evaluated for their antidepressant-like effects. For instance, novel 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives have shown significant antidepressant-like effects in experimental models, suggesting their potential as therapeutic agents (Köksal & Bilge, 2007).
    • Similarly, another set of derivatives, 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, have been designed and synthesized for their dual action at serotonin receptors and serotonin transporter, indicating their potential as more efficacious antidepressants (Martínez-Esparza et al., 2001).
  • Toxicological Studies :

    • Benzene and its derivatives have been studied for their toxicological effects. For instance, the effects of benzene exposure on pancreatic islets were examined, revealing oxidative damage and functional abnormalities, highlighting the susceptibility of pancreatic glucose metabolism to benzene toxicity (Bahadar et al., 2015).
    • In another study, benzene and its metabolite hydroquinone were investigated for their toxic effects on liver and pancreatic islets, demonstrating oxidative impairment and highlighting the toxic mechanisms involved in exposure to these compounds (Bahadar et al., 2015).
  • Pest Control and Ecotoxicology :

    • Some benzene derivatives have been explored for their use in pest control. For example, monofluoro analogues of methyl eugenol were developed and tested as alternative attractants for oriental fruit fly males, suggesting their potential in pest management programs (Liquido et al., 1998).

properties

IUPAC Name

1-phenylmethoxy-4-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-2-6-14-9-11-16(12-10-14)17-13-15-7-4-3-5-8-15/h1,3-5,7-12H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIGDNMBOUWSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene

Synthesis routes and methods I

Procedure details

To a solution of (3-(4-benzyloxy-phenyl)-prop-1-ynyl)-trimethyl-silane (911 mg, 3.09 mmol) described in Manufacturing Example 29-2-1 in methanol (20 mL) was added potassium carbonate (854 mg, 6.18 mmol) at room temperature, which was stirred for 4 hours and 10 minutes at room temperature. The reaction solution was partitioned into water and ethyl acetate at room temperature. The organic layer was washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=20:1) to obtain the title compound (618 mg, 90%).
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911 mg
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854 mg
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20 mL
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Yield
90%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of methanol (20 mL) of (3-(4-benzyloxy-phenyl)-prop-1-ynyl)-trimethyl-silane (910 mg) described in Manufacturing Example 12-1 was added potassium carbonate (850 mg) at room temperature, which was stirred for 4 hours and 10 minutes at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=20:1) to obtain the titled compound (620 mg).
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20 mL
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reactant
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910 mg
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850 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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